molecular formula C41H63N11O12S2 B1583897 (Ser4,Ile8)-Oxytocin CAS No. 550-21-0

(Ser4,Ile8)-Oxytocin

Cat. No. B1583897
CAS RN: 550-21-0
M. Wt: 966.1 g/mol
InChI Key: XMINXPSYULINQV-WZONHCQSSA-N
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Description

“(Ser4,Ile8)-Oxytocin” is a neuropeptide and an analog of oxytocin . In vivo, it increases the activity of slow-firing oxytocin neurons and triggers the milk ejection reflex in female rats when injected into the third ventricle at a dose of 1 ng . It induces uterine contraction in female rats and prevents penile erection and yawning in male rats . Additionally, it decreases blood glucose, glucose intolerance, and hyperinsulinemia without affecting body weight in mice with high-fat diet-induced type 2 diabetes .


Molecular Structure Analysis

The molecular formula of “(Ser4,Ile8)-Oxytocin” is C41H63N11O12S2 . The exact mass is 965.41000 and the molecular weight is 966.13500 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Physical And Chemical Properties Analysis

The density of “(Ser4,Ile8)-Oxytocin” is 1.277 g/cm3 . The boiling point is 1483.4ºC at 760 mmHg . The flash point is 850.9ºC . The solubility in water is 1 mg/ml .

Scientific Research Applications

Treatment of Obesity and Diabetes

  • Scientific Field: Medical Science, Endocrinology .
  • Application Summary: “(Ser4,Ile8)-Oxytocin” has been used in research for the treatment of obesity and diabetes . It has been found to reverse insulin resistance and glucose intolerance in mice .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results showed that “(Ser4,Ile8)-Oxytocin” worked in mice to reverse insulin resistance and glucose intolerance prior to reduction of obesity .

Treatment of Anorexia Nervosa

  • Scientific Field: Psychiatry, Neuroendocrinology .
  • Application Summary: “(Ser4,Ile8)-Oxytocin” has been associated with the treatment of Anorexia Nervosa (AN), a disorder characterized by low body weight and body image distortion, with an intense fear of gaining weight .
  • Methods of Application: In a cross-sectional study of 53 women with low-weight AN or atypical AN based on DSM-5, fasting serum oxytocin levels and self-report measures of psychopathology were obtained .
  • Results or Outcomes: The results showed that in individuals with AN/AtypAN-R, oxytocin levels were negatively associated with eating psychopathology, depressive and anxiety symptoms, and socioemotional symptoms . In contrast, in those with AN/AtypAN-BP, oxytocin levels were negatively associated with depressive symptoms only .

Induction of Uterine Contraction

  • Scientific Field: Reproductive Biology .
  • Application Summary: “(Ser4,Ile8)-Oxytocin” has been associated with the induction of uterine contraction . This is particularly relevant in the context of labor and delivery, where oxytocin and its analogs are often used to induce or augment labor .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results showed that “(Ser4,Ile8)-Oxytocin” can induce uterine contraction in female rats .

Prevention of Penile Erection and Yawning in Male Rats

  • Scientific Field: Neuroscience .
  • Application Summary: “(Ser4,Ile8)-Oxytocin” has been found to prevent penile erection and yawning in male rats . This suggests a potential role for this compound in the study of sexual behavior and physiological responses .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results showed that “(Ser4,Ile8)-Oxytocin” can prevent penile erection and yawning in male rats .

Induction of Milk Ejection Reflex

  • Scientific Field: Reproductive Biology .
  • Application Summary: “(Ser4,Ile8)-Oxytocin” has been associated with the induction of the milk ejection reflex in female rats . This is particularly relevant in the context of lactation, where oxytocin and its analogs are often used to stimulate milk ejection .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results showed that “(Ser4,Ile8)-Oxytocin” can induce the milk ejection reflex in female rats when injected into the third ventricle at a dose of 1 ng .

Decrease of Blood Glucose and Glucose Intolerance

  • Scientific Field: Endocrinology .
  • Application Summary: “(Ser4,Ile8)-Oxytocin” has been found to decrease blood glucose, glucose intolerance, and hyperinsulinemia without affecting body weight in mice with high-fat diet-induced type 2 diabetes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results showed that “(Ser4,Ile8)-Oxytocin” can decrease blood glucose, glucose intolerance, and hyperinsulinemia in mice with high-fat diet-induced type 2 diabetes .

properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)/t20-,21-,24-,25-,26-,27-,28-,29-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINXPSYULINQV-XPLLYYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873488
Record name Isotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotocin

CAS RN

550-21-0
Record name Isotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
R Acher, J Chauvet, MT Chauvet - Advances in experimental …, 1995 - europepmc.org
The oxytocin/vasopressin superfamily encompasses vertebrate and invertebrate peptides and therefore the ancestral gene encoding the precursor protein antedates the divergence …
Number of citations: 149 europepmc.org
H Zhang, C Wu, Q Chen, X Chen, Z Xu, J Wu, D Cai - PloS one, 2013 - journals.plos.org
Obesity is important for the development of type-2 diabetes as a result of obesity-induced insulin resistance accompanied by impaired compensation of insulin secretion from pancreatic …
Number of citations: 257 journals.plos.org
A Jöhl, A Hartmann, H Rink - Biochimica et biophysica acta, 1963 - Elsevier
W'e have synthesized this nonapeptide in the manner outlined in Fig. 1". N-Carbobenzoxy-L-isoleucyl-L-serine methyl ester (I) was prepared from N-carbobenzoxy-L-isoleucine 2 and …
Number of citations: 20 www.sciencedirect.com
R Acher, J Chauvet, MT Chauvet - Nature, 1970 - nature.com
THE pituitary gland of Dipnoi is different from that of other bony fishes but very much like that of amphibians such as urodeles 1 . Because bony fishes usually have the …
Number of citations: 27 www.nature.com
R Acher, J Chauvet, MT Chauvet - Nature, 1969 - nature.com
THE neurohypophysial hormones of two European species of amphibians, the frog Rana esculenta 1,2 and the toad Bufo bufo 3 , have been chemically identified. One of these, …
Number of citations: 33 www.nature.com
R Acher, J Chauvet, MT Chauvet - Nature, 1967 - nature.com
VERTEBRATE neurohypophysial hormones have a common structural pattern characterized by a chain of nine amino-acid residues with a disulphide bridge connecting the amino-…
Number of citations: 30 www.nature.com
SR Hawtin, VJ Wesley, J Simms… - European journal of …, 2003 - Wiley Online Library
Defining how the agonist–receptor interaction differs from that of the antagonist–receptor and understanding the mechanisms of receptor activation are fundamental issues in cell …
Number of citations: 7 febs.onlinelibrary.wiley.com
J Chauvet, Y Rouille, C Chauveau… - Proceedings of the …, 1994 - National Acad Sciences
In contrast to most vertebrate species that possess one oxytocin-like hormone and one vasopressin-like hormone, a few groups, such as marsupials or cartilaginous fishes, are …
Number of citations: 30 www.pnas.org
R Acher - General and comparative endocrinology, 1996 - Elsevier
Chemical identification of neurohypophysial hormones from about 80 vertebrate species reveals that two evolutionary lineages can be traced in bony vertebrates, a vasopressin-like …
Number of citations: 131 www.sciencedirect.com
FJ Auletta, DSC Jones, APF Flint - Journal of endocrinology, 1988 - joe.bioscientifica.com
It is now 5 years since the discovery of the presence of oxytocin in, and its secretion by, the corpus luteum in ruminants (Flint & Sheldrick, 1982; Wathes & Swann, 1982). But despite the …
Number of citations: 21 joe.bioscientifica.com

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